![molecular formula C10H10N2O3 B1347703 N-cyclopropyl-4-nitrobenzamide CAS No. 88229-21-4](/img/structure/B1347703.png)
N-cyclopropyl-4-nitrobenzamide
Overview
Description
N-cyclopropyl-4-nitrobenzamide is a chemical compound with the CAS Number: 88229-21-4 . It has a molecular weight of 206.2 and its IUPAC name is N-cyclopropyl-4-nitrobenzamide .
Molecular Structure Analysis
The InChI code for N-cyclopropyl-4-nitrobenzamide is1S/C10H10N2O3/c13-10(11-8-3-4-8)7-1-5-9(6-2-7)12(14)15/h1-2,5-6,8H,3-4H2,(H,11,13)
. This code provides a standardized way to represent the compound’s molecular structure. Physical And Chemical Properties Analysis
N-cyclopropyl-4-nitrobenzamide has a molecular weight of 206.2 . Its linear formula is C10H10N2O3 .Scientific Research Applications
Enzyme Inhibition and Anticonvulsant Properties
N-cyclopropyl-4-nitrobenzamide derivatives have been explored for their potential in enzyme inhibition and anticonvulsant properties. A study found that a series of these derivatives were investigated for their ability to inhibit in vitro respiratory activity and monoamine oxidase activity, although no structural correlations were found between their central nervous system depressant and enzyme inhibitory properties (Pandey, Singh, Brumleve, & Parmar, 1981).
Antibacterial Activity
Nickel and copper metal complexes of N-cyclopropyl-4-nitrobenzamide derivatives have been synthesized and evaluated for their antibacterial activity. These complexes exhibited greater antibacterial efficacy compared to their thiourea derivative ligands (Saeed, Rashid, Ali, & Hussain, 2010).
Catalytic Applications in Organic Synthesis
Cyclometalated complexes of N-cyclopropyl-4-nitrobenzamide derivatives have been used as catalysts in C–H bond functionalization reactions. These complexes have been demonstrated to be key intermediates in various organic synthesis reactions, offering high yields and efficient catalysis (Zhou, Li, Li, Song, & Wang, 2018).
CNS-Depressant and Hypotensive Activity
Certain N-cyclopropyl-4-nitrobenzamide analogs have shown significant central nervous system (CNS) depressant and hypotensive activities. These properties were particularly pronounced in compounds with specific structural characteristics, indicating a potential for therapeutic applications in these areas (Roll, 1970).
Crystal Structure and Chemical Properties
The crystal structure and chemical properties of N-cyclopropyl-4-nitrobenzamide and its derivatives have been extensively studied. These studies provide valuable insights into the molecular structure, which is crucial for understanding the compound's reactivity and potential applications in various fields (Saeed, Hussain, & Bolte, 2010).
Development of Novel Anticonvulsants
Research into N-cyclopropyl-4-nitrobenzamide derivatives has contributed to the development of potential anticonvulsant drugs. These derivatives have demonstrated high anticonvulsive activity in models of seizure, suggesting their potential as effective anticonvulsant agents (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).
Chemical Vapor Deposition Applications
N-cyclopropyl-4-nitrobenzamide derivatives have been used as precursors in chemical vapor deposition processes for the synthesis of nanostructured materials, such as nickel sulfide thin films. These materials have potential applications in various technological fields (Saeed, Rashid, Malik, O’Brien, & Wong, 2013).
Crystal Engineering and Molecular Interactions
Studies on N-cyclopropyl-4-nitrobenzamide derivatives have contributed to crystal engineering, particularly in understanding hydrogen bonding and halogen bonding interactions. These insights are essential for designing materials with desired properties and for applications in molecular synthesis and drug design (Saha, Nangia, & Jaskólski, 2005).
Synthesis of Functionalized Pyrroles
The derivatives of N-cyclopropyl-4-nitrobenzamide have been used as precursors in the synthesis of functionalized pyrroles. These compounds have potential applications in the field of organic synthesis and could lead to the development of new materials and drugs (Wurz & Charette, 2005).
properties
IUPAC Name |
N-cyclopropyl-4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10(11-8-3-4-8)7-1-5-9(6-2-7)12(14)15/h1-2,5-6,8H,3-4H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXHDFCHLKARTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358224 | |
Record name | N-cyclopropyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-nitrobenzamide | |
CAS RN |
88229-21-4 | |
Record name | N-Cyclopropyl-4-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88229-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-cyclopropyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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